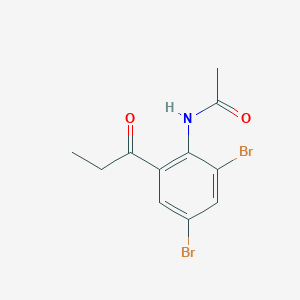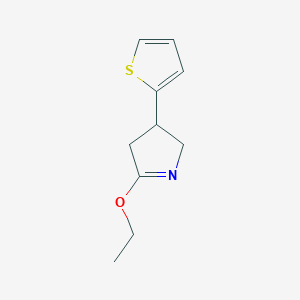![molecular formula C16H20O3 B14385056 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol CAS No. 89360-34-9](/img/structure/B14385056.png)
1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol is an organic compound that features a naphthalene ring attached to a propoxypropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol typically involves the reaction of naphthol with an appropriate epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the naphthol on the epoxide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol exerts its effects involves interactions with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
Propranolol: A beta-blocker with a similar naphthalene structure but different functional groups.
Naphthol derivatives: Compounds with similar aromatic rings but varying side chains.
Uniqueness: 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol is unique due to its specific combination of a naphthalene ring and a propoxypropanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89360-34-9 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-(2-naphthalen-2-yloxypropoxy)propan-1-ol |
InChI |
InChI=1S/C16H20O3/c1-3-16(17)18-11-12(2)19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12,16-17H,3,11H2,1-2H3 |
InChI Key |
MILVCCLJGXLUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCC(C)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


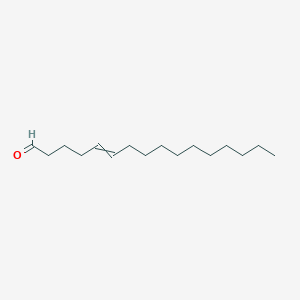
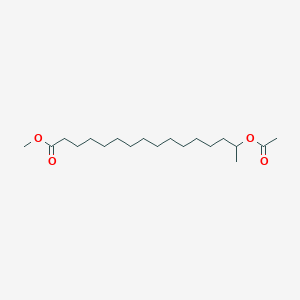
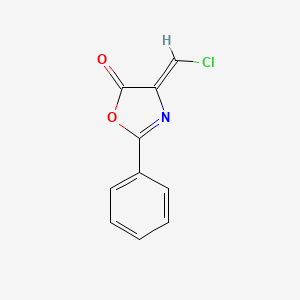
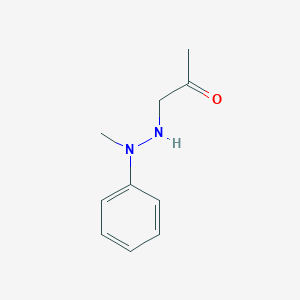
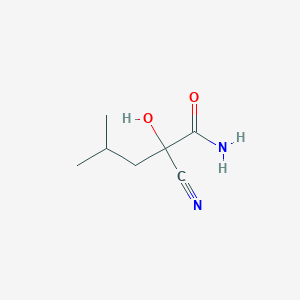


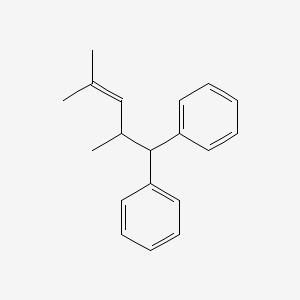
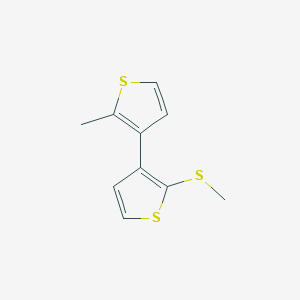
![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)

